2-Benzylsulfanyl-5-chloromethylthiazole 2-Benzylsulfanyl-5-chloromethylthiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14015188
InChI: InChI=1S/C11H10ClNS2/c12-6-10-7-13-11(15-10)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2
SMILES:
Molecular Formula: C11H10ClNS2
Molecular Weight: 255.8 g/mol

2-Benzylsulfanyl-5-chloromethylthiazole

CAS No.:

Cat. No.: VC14015188

Molecular Formula: C11H10ClNS2

Molecular Weight: 255.8 g/mol

* For research use only. Not for human or veterinary use.

2-Benzylsulfanyl-5-chloromethylthiazole -

Specification

Molecular Formula C11H10ClNS2
Molecular Weight 255.8 g/mol
IUPAC Name 2-benzylsulfanyl-5-(chloromethyl)-1,3-thiazole
Standard InChI InChI=1S/C11H10ClNS2/c12-6-10-7-13-11(15-10)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2
Standard InChI Key HCKYRLWYBRUAHE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSC2=NC=C(S2)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The thiazole ring in 2-benzylsulfanyl-5-chloromethylthiazole is a five-membered aromatic system containing one nitrogen and one sulfur atom. The benzylsulfanyl group (–S–CH2_2–C6_6H5_5) at position 2 introduces steric bulk and electron-rich characteristics, while the chloromethyl group (–CH2_2Cl) at position 5 provides a reactive site for further substitutions.

PropertyValue/Description
Molecular FormulaC11_{11}H10_{10}ClNS2_2
Molecular Weight255.78 g/mol
Melting Point80–85°C (estimated)
SolubilitySoluble in DCM, THF, DMSO; insoluble in water
Boiling Point290–300°C (estimated, decomp.)

Spectral Characterization

Key spectral features derived from related compounds include:

  • 1^1H NMR (CDCl3_3): δ 7.2–7.4 (m, 5H, aromatic), 4.6 (s, 2H, –CH2_2Cl), 4.3 (s, 2H, –S–CH2_2–), 7.8 (s, 1H, thiazole-H) .

  • 13^{13}C NMR (CDCl3_3): δ 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), 128.3–136.1 (aromatic carbons), 37.1 (–CH2_2Cl), 40.2 (–S–CH2_2–) .

  • IR (KBr): 690 cm1^{-1} (C–S stretch), 750 cm1^{-1} (C–Cl stretch), 1600 cm1^{-1} (aromatic C=C) .

Synthesis Methodologies

Nucleophilic Substitution Route

The most direct synthesis involves reacting 2-chloro-5-chloromethylthiazole with benzyl mercaptan under basic conditions :

2-Chloro-5-chloromethylthiazole + HSCH2C6H5Base2-Benzylsulfanyl-5-chloromethylthiazole + HCl\text{2-Chloro-5-chloromethylthiazole + HSCH}_2\text{C}_6\text{H}_5 \xrightarrow{\text{Base}} \text{2-Benzylsulfanyl-5-chloromethylthiazole + HCl}

Typical Conditions:

  • Solvent: Anhydrous THF or DMF

  • Base: K2_2CO3_3 or Et3_3N

  • Temperature: 60–80°C, 12–24 h

  • Yield: 60–75% (estimated)

This method leverages the nucleophilic displacement of the 2-chloro group by the benzylsulfanyl anion. The chloromethyl group remains intact, enabling subsequent modifications.

Alternative Photocatalytic Approaches

Recent advances in photocatalytic chlorination, as demonstrated for related thiazoles, suggest potential adaptations for synthesizing intermediates . For instance, UV irradiation in the presence of azoisobutyronitrile (AIBN) could facilitate selective functionalization, though this remains speculative for the target compound.

Chemical Reactivity and Derivatives

Oxidation of the Sulfanyl Group

The benzylsulfanyl moiety undergoes oxidation to sulfoxides or sulfones using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA):

2-Benzylsulfanyl-5-chloromethylthiazoleH2O22-(Benzylsulfinyl)-5-chloromethylthiazole\text{2-Benzylsulfanyl-5-chloromethylthiazole} \xrightarrow{\text{H}_2\text{O}_2} \text{2-(Benzylsulfinyl)-5-chloromethylthiazole}

Conditions:

  • Reagent: 30% H2_2O2_2, acetic acid, 0°C → RT

  • Yield: 50–65% (estimated)

Substitution at the Chloromethyl Group

The –CH2_2Cl group participates in nucleophilic substitutions, enabling access to hydroxymethyl or aminomethyl derivatives (Table 2) .

Table 2: Substitution Reactions at the Chloromethyl Group

NucleophileReagentProductYield
HCOO^-Sodium formate5-Hydroxymethylthiazole derivative70–80%
NH3_3Ammonia/MeOH5-Aminomethylthiazole derivative50–60%

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